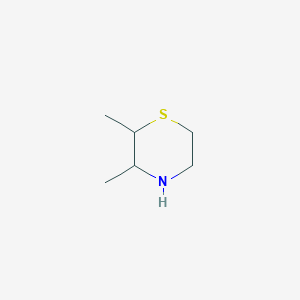

2,3-Dimethylthiomorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKSVESWLSCULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dimethylthiomorpholine and Analogous Cyclic Thioethers

Stereoselective and Stereospecific Synthesis Approaches

Stereoselective synthesis, which controls the formation of stereoisomers, is crucial for producing specific configurations of 2,3-dimethylthiomorpholine. anu.edu.au These approaches can be broadly categorized into diastereoselective and enantioselective methods, often relying on substrate control, chiral auxiliaries, or catalytic systems.

Diastereoselective synthesis aims to produce a specific diastereomer from several possibilities. For this compound, this involves controlling the relative stereochemistry of the two methyl groups at the C2 and C3 positions.

One established strategy involves the cyclization of acyclic precursors where the stereocenters are already set or are influenced by existing chirality in the molecule. For instance, the synthesis of threo- and erythro-2-phenyl-3,4-dimethylthiomorpholine has been achieved through distinct pathways. The threo isomer was formed via dehydration of N-(2-mercaptoethyl)-l-ephedrine or d-ψ-ephedrine using sulfuric acid, while the erythro isomer was prepared from erythro-1-phenyl-2-methylaminopropanethiol and ethylene (B1197577) dibromide. jst.go.jp

Modern catalytic methods have also been applied to achieve diastereoselective synthesis. Palladium-catalyzed processes, such as the hydroamination of aminoalkenes, can yield morpholines as a single diastereomer. rsc.org Similarly, photocatalytic annulation strategies have been developed for the diastereoselective synthesis of substituted morpholines from readily available starting materials, a principle applicable to their thio-analogs. nih.gov The Stannyl Amine Protocol (SnAP) has been extended to the diastereoselective synthesis of 2,3-disubstituted N-heterocycles by using α-bis(substituted) SnAP reagents. ethz.ch

Another approach involves the diastereoselective addition of a Grignard reagent to a chiral sulfinyl imine, followed by cyclization to form substituted morpholine (B109124) derivatives, demonstrating a powerful method for controlling stereochemistry. sorbonne-universite.fr

Table 1: Methodologies for Diastereoselective Synthesis of Thiomorpholine (B91149) Analogs This table is interactive and can be sorted by clicking on the column headers.

| Method | Key Reagents/Catalyst | Substrate Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Substrate-Controlled Cyclization | 80% Sulfuric Acid | N-(2-mercaptoethyl)ephedrine | Predominantly threo | jst.go.jp |

| Substrate-Controlled Cyclization | Ethylene Dibromide | erythro-1-Phenyl-2-methylaminopropanethiol | Predominantly erythro | jst.go.jp |

| Palladium-Catalyzed Hydroamination | Palladium Catalyst | Carbamate-protected Aziridines | Single diastereomer | rsc.org |

| SnAP Reagent Chemistry | Copper(II) / Ligands | α-bis(substituted) SnAP reagents | Not specified | ethz.ch |

| Grignard Addition/Cyclization | Grignard Reagent / Chiral Sulfinyl Imine | Sulfinyl Imine | up to >95:5 | sorbonne-universite.fr |

| Photocatalytic Annulation | Visible-light photocatalyst | Various | High diastereoselectivity | nih.gov |

Enantioselective synthesis is employed to produce a single enantiomer of a chiral molecule. This is achieved either by using a chiral auxiliary—a stereogenic group temporarily attached to the substrate—or by employing a chiral catalyst. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary biases the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org While specific examples for this compound are not extensively detailed in the reviewed literature, the principle is widely applied in heterocyclic synthesis. For example, thioureas have been used as chiral auxiliaries in the synthesis of various heterocycles. tandfonline.com The general approach involves covalently bonding the auxiliary to an achiral substrate, performing a diastereoselective transformation, and then cleaving the auxiliary to yield the enantioenriched product. wikipedia.org

Chiral Catalysis: Catalytic methods offer a more atom-economical approach to enantioselective synthesis. Recent breakthroughs include the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases (IREDs). acs.orgnih.gov This method, which uses a cofactor regeneration system, produces chiral thiomorpholines with a newly formed stereocenter at the 3-position in high conversions and with excellent enantioselectivities of up to 99% ee. nih.gov

Palladium-catalyzed allylic alkylation is another powerful tool for the enantioselective synthesis of α-disubstituted N-heterocyclic carbonyl compounds, including thiomorpholinones. acs.orgnih.gov These reactions can create fully substituted α-positions with high enantioselectivity. nih.gov Furthermore, catalytic protocols for the one-step synthesis of N-unprotected thiomorpholines from aldehydes using SnAP reagents have been developed, establishing a basis for a catalytic, enantioselective process through the use of chiral ligands. ethz.chnih.gov

Table 2: Enantioselective Catalytic Methods for Thiomorpholine Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Method | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Imine Reductase (IRED) / GDH-Glucose | 3,6-Dihydro-2H-1,4-thiazines | Up to 99% | acs.orgnih.gov |

| Allylic Alkylation | Palladium / Chiral Ligands | Morpholinone/Thiomorpholinone derivatives | Up to 99% (morpholinone), 86% (thiomorpholinone) | nih.gov |

| SnAP Reagent Chemistry | Copper(II) / Chiral Box Ligands | Aldehydes & SnAP Reagents | Not specified, but basis established | ethz.chnih.gov |

The construction of the six-membered thiomorpholine ring is the central step in the synthesis. Key strategies include intramolecular nucleophilic substitution and radical-mediated cyclizations.

Intramolecular nucleophilic substitution is a common method for forming heterocyclic rings. A classic approach involves the double nucleophilic substitution of a suitable di-electrophile by an amine and a thiol. A well-documented method for forming the thiomorpholine ring involves the reaction of an amine with sulfur-containing reagents.

More sophisticated strategies include the SN2-type ring opening of activated aziridines with haloalcohols, which, after a base-mediated intramolecular cyclization, yields substituted morpholines. researchgate.net This principle can be extended to sulfur analogs. The kinetics of nucleophilic substitution reactions of various secondary cyclic amines, including thiomorpholine, have been studied, providing insight into the reactivity and mechanisms of C-N bond formation. researchgate.net Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols with amines like thiomorpholine, offering a solvent-minimized route. nih.gov One-pot syntheses of aryl-1,4-thiomorpholine 1,1-dioxides have been achieved via a double 1,4-addition (aza-Michael addition) of in situ-reduced nitroarenes to divinyl sulfones. semanticscholar.org

Free radical-mediated cyclization has emerged as a powerful technique for constructing carbon-carbon and carbon-heteroatom bonds. tandfonline.comtandfonline.com The synthesis of sulfur heterocycles via radical pathways, however, can be challenging. tandfonline.com

A successful approach involves the use of tri-n-butyltin hydride (Bu₃SnH) to mediate aryl radical cyclization. tandfonline.combenthamdirect.com For example, 2-[(2-bromobenzyl)sulfonyl]indoles undergo Bu₃SnH-mediated aryl radical cyclization to furnish six-membered sulfur-containing heterocyclic compounds with appreciable regioselectivity via a 6-endo-trig pathway. tandfonline.comtandfonline.com The presence of a highly electron-withdrawing sulfonyl (SO₂) group attached to the radical center confers stability and favors the formation of the six-membered ring product. tandfonline.com These radical reactions are typically performed under mild conditions and offer a straightforward route to fused sulfur heterocycles. benthamdirect.com

After the formation of the thiomorpholine core, further functionalization can be carried out to introduce additional complexity and diversity. The thioether moiety within the thiomorpholine ring can itself act as a directing group to guide further reactions.

Transition-metal-catalyzed remote C–H functionalization is a powerful strategy for modifying the molecule. nih.gov For instance, rhodium(III)-catalyzed reactions can use the thioether as a directing group to achieve C–H/C–H cross-coupling of benzylthioethers with thiophenes, leading to ortho-functionalized products. nih.gov This demonstrates that even after the heterocyclic core is constructed, the inherent functionality of the ring can be exploited for selective derivatization at positions that might otherwise be difficult to access. Gold-catalyzed domino cyclization/functionalization reactions also represent an efficient method to access functionalized heterocycles. chemrxiv.org

Ring-Closing Strategies to Form the Thiomorpholine Core

Novel Catalytic and Mechanochemical Approaches to Cyclic Thioethers

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of cyclic thioether frameworks. These methods often employ novel catalytic systems to achieve high efficiency and selectivity or utilize mechanical force to drive reactions, reducing the need for solvents and high temperatures.

Catalytic Strategies

Transition-metal catalysis has become a cornerstone for forming carbon-sulfur bonds. Palladium-catalyzed reactions, for instance, have been developed for the C–H arylation of thioethers using specific directing groups. nih.gov One strategy involves the use of a thioether as an internal directing group, coordinating to a palladium(II) catalyst to facilitate the functionalization of C(sp²)–H bonds in unactivated arenes. nih.gov This approach allows for the direct construction of complex thioether derivatives. nih.gov

Phase-transfer catalysis (PTC) represents another effective method for synthesizing cyclic polythioethers. tandfonline.comtandfonline.com This technique facilitates the reaction between water-soluble and organic-soluble reactants. A notable PTC method involves the reaction of dithioiminium salts with alkyl dihalides in a liquid-liquid system, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.com This process avoids the direct handling of dithiols, which are often volatile and easily oxidized. tandfonline.comtandfonline.com The reaction yields a mixture of cyclic thioethers of varying ring sizes (e.g., 1:1 and 2:2 adducts), which can be separated by chromatography. tandfonline.com

Novel catalyst systems are also being explored. For the synthesis of thiomorpholine 1,1-dioxides, a derivative structure, a combination of boric acid and glycerol (B35011) has been shown to be an efficient catalyst for the double Michael addition of aromatic amines to divinyl sulfone in water. tandfonline.com This method is noted for its simplicity and good to excellent yields. tandfonline.com Furthermore, new SNS pincer type thioether ligands have been synthesized and complexed with metals like Cu(II), Co(II), and Fe(II) to act as catalysts in reactions such as the cycloaddition of CO₂ to epoxides to form cyclic carbonates, demonstrating the versatility of thioether-based ligands in catalysis. researchgate.net

| Entry | Aromatic Amine | Product | Yield (%) |

| 1 | Aniline | 4-Phenylthiomorpholine 1,1-dioxide | 94 |

| 2 | 4-Methylaniline | 4-(p-Tolyl)thiomorpholine 1,1-dioxide | 92 |

| 3 | 4-Methoxyaniline | 4-(4-Methoxyphenyl)thiomorpholine 1,1-dioxide | 95 |

| 4 | 4-Chloroaniline | 4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide | 90 |

| 5 | 4-Bromoaniline | 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide | 88 |

| Table 1: Synthesis of Thiomorpholine 1,1-Dioxide Derivatives using Boric Acid/Glycerol Catalyst in Water. Data sourced from tandfonline.com. |

Mechanochemical Approaches

Mechanochemistry, which uses mechanical energy from methods like ball-milling to induce chemical reactions, has emerged as a powerful green chemistry tool. researchgate.netnih.gov These reactions are often performed solvent-free or with minimal amounts of liquid (liquid-assisted grinding), reducing waste and often reaction times. nih.govcardiff.ac.uk

The synthesis of organic thioethers has been successfully demonstrated under mechanochemical conditions. One study explored the theoretical aspects of synthesizing thioethers from organic diazonium and disulfide compounds via ball-milling. researchgate.net Another developed a transition-metal- and solvent-free method for producing unsymmetrical diaryl or aryl-alkyl sulfides by reacting aryl diazonium tetrafluoroborates with thiols on an alumina (B75360) surface under ball-milling, achieving high yields in very short reaction times (5-8 minutes). researchgate.net

Mechanochemical methods can also provide alternative reaction pathways compared to solution-based chemistry. cardiff.ac.uk For instance, the difluoromethylation of ketones to produce difluoromethyl enol ethers has been achieved through mechanochemical generation of difluorocarbene, a reaction that is challenging in solution. beilstein-journals.org This highlights the potential of mechanochemistry to access novel chemical reactivity. cardiff.ac.ukbeilstein-journals.org A mechanochemical method for the nucleophilic substitution of alcohols has also been developed, using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to activate the alcohol for reaction with a thiol nucleophile, leading to thioethers. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Ref |

| Aryl diazonium tetrafluoroborate | Thiol/Selenol | Ball-milling, Alumina, RT, 5-8 min | Unsymmetrical diaryl/aryl-alkyl sulfide | High | researchgate.net |

| Alcohol | Thiol | Ball-milling, TFFH, K₂HPO₄ | Alkylated thioether | - | researchgate.net |

| 1,3-Dicarbonyl | Selectfluor | Ball-milling, Acetonitrile (B52724) (LAG) | Fluorinated 1,3-dicarbonyl | - | cardiff.ac.uk |

| Table 2: Examples of Mechanochemical Syntheses of Thioethers and Related Compounds. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic routes for heterocyclic compounds like this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Alternative Solvents and Solvent-Free Conditions A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of thiomorpholine 1,1-dioxides has been successfully carried out in water using a boric acid/glycerol catalyst system, which serves as a green and simple method. tandfonline.com Mechanochemical syntheses, by their nature, are often conducted entirely without solvents or with minimal liquid additives, significantly reducing the environmental impact. nih.gov Infrared irradiation has also been utilized as a clean energy source to drive the synthesis of thiomorpholine derivatives in the absence of a solvent. researchgate.net

Use of Greener Reagents and One-Pot Syntheses The choice of reagents is critical for green synthesis. An efficient one-pot method for producing aryl-1,4-thiomorpholine 1,1-dioxides utilizes indium to trigger the reductive cyclization of nitroarenes with divinyl sulfones. semanticscholar.org This process is notable as it avoids flammable anhydrous solvents and does not require an inert atmosphere, aligning with green chemistry objectives. semanticscholar.org One-pot procedures are inherently greener as they reduce the number of workup and purification steps, saving time, solvents, and energy while minimizing waste. semanticscholar.org

Chemical Reactivity and Mechanistic Pathways of 2,3 Dimethylthiomorpholine

Fundamental Reaction Types of Cyclic Thioethers and Amines

The reactivity of 2,3-dimethylthiomorpholine is dictated by the presence of two heteroatoms, sulfur and nitrogen, within a six-membered ring. These heteroatoms and the cyclic structure are key to its chemical behavior.

The sulfur atom in the thiomorpholine (B91149) ring can be oxidized to form sulfoxides and sulfones. mdpi.com The nitrogen atom, being a secondary amine, exhibits nucleophilic properties and can participate in various reactions. The reactivity of both heteroatoms is influenced by the nature of the substituents on the ring. nih.gov

The nitrogen atom's lone pair of electrons makes it a nucleophilic center, capable of reacting with electrophiles. acs.org This reactivity is fundamental to many of the synthetic applications of thiomorpholine derivatives. jchemrev.comjchemrev.com The sulfur atom, with its available d-orbitals, can also act as a nucleophile, particularly in reactions with soft electrophiles. The coordination chemistry of thioethers with transition metals is well-established. acs.org

Ring-opening reactions of the thiomorpholine scaffold can be initiated by various reagents. For instance, treatment with strong acids or bases can lead to cleavage of the C-S or C-N bonds. thieme-connect.comresearchgate.net These reactions are often regioselective, with the site of cleavage depending on the reaction conditions and the substitution pattern on the ring.

A plausible mechanism for the formation of thiomorpholine derivatives involves the ring-opening of three-membered heterocyclic rings like aziridines in the presence of a suitable sulfur-containing nucleophile. thieme-connect.com This is followed by an intramolecular cyclization to form the six-membered thiomorpholine ring.

Functional group interconversions (FGIs) are crucial for modifying the properties of the thiomorpholine ring. ic.ac.ukscribd.com For example, the secondary amine can be acylated or alkylated to introduce various substituents. ic.ac.ukslideshare.net These modifications can significantly alter the biological activity and chemical reactivity of the parent molecule. researchgate.net

The conversion of an amide to a thioamide is another example of a functional group interconversion that can be applied to the thiomorpholine scaffold. benthamscience.com This transformation can be achieved using various reagents, including Lawesson's reagent or phosphorus pentasulfide.

Radical Chemistry Involving this compound Derivatives

Nitrogen-centered radicals can be generated from thiomorpholine derivatives through various methods, including photolysis or reaction with radical initiators. acs.org These radicals can participate in a variety of transformations, such as C-H amination and the di-amination of alkenes. acs.org The reactivity of these radicals is influenced by their philicity, with aminyl radicals being weakly nucleophilic. acs.org

Sulfur-centered radicals can also be generated from thiomorpholine derivatives, typically from the corresponding thiols. researchgate.net These radicals can add to alkenes in a process known as the thiol-ene reaction. researchgate.net The formation of heteroatom-centered radicals and their subsequent reactions have been a subject of extensive research. researchgate.net

Electrophilic and Nucleophilic Character of this compound

The presence of both a nucleophilic nitrogen atom and a potentially electrophilic carbon atom adjacent to the sulfur atom gives this compound a dual electrophilic and nucleophilic character. researchgate.netlibretexts.org The nitrogen atom's lone pair makes it a potent nucleophile, while the carbon atoms of the ring can be susceptible to nucleophilic attack, especially if activated by an adjacent electron-withdrawing group. libretexts.org

The electrophilicity of the carbon atoms can be enhanced by oxidation of the sulfur atom to a sulfone, which is a strong electron-withdrawing group. vulcanchem.comchemscene.com This makes the adjacent carbon atoms more susceptible to nucleophilic attack. The electrophilic character of a molecule is dependent on factors such as charge and the presence of partial positive charges. chim.lu

Sigmatropic Rearrangements in Related Systems and Potential for this compound

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a conjugated system. numberanalytics.comwikipedia.orgfiveable.me While there are no specific examples of sigmatropic rearrangements involving this compound in the provided search results, the potential for such reactions exists, particularly in derivatives with appropriate unsaturation.

For instance, a jchemrev.com-sigmatropic rearrangement could occur in a system where an allyl group is attached to the sulfur atom of the thiomorpholine ring. acs.org Such rearrangements are known to occur in similar sulfur-containing systems and are often catalyzed by transition metals. acs.org The presence of heteroatoms can significantly influence the course of sigmatropic rearrangements. numberanalytics.com

Spectroscopic Characterization for Structural Elucidation of 2,3 Dimethylthiomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments

NMR spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like 2,3-dimethylthiomorpholine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular skeleton, the chemical environment of each atom, and the spatial relationships between them. ismrm.org The analysis typically progresses from one-dimensional experiments, which identify the basic structural components, to more complex two-dimensional experiments that map out the intricate network of connections.

One-dimensional NMR spectra are the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum shows the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments further differentiate carbon signals into methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

Given the structure of this compound, which contains a thiomorpholine (B91149) ring with two adjacent methyl groups at the C2 and C3 positions, several stereoisomers are possible (e.g., cis and trans). The exact chemical shifts and coupling constants would vary between these isomers. While specific experimental data for this compound is not widely published, expected chemical shift ranges can be predicted based on data from analogous thiomorpholine derivatives and standard correlation tables. aip.orgfortunejournals.com

Expected ¹H NMR Spectral Data: The proton spectrum is expected to show distinct signals for the two methyl groups, the methine proton at C2, the protons on the heterocyclic ring, and the N-H proton. The protons on the carbon atoms adjacent to the sulfur (C5) and nitrogen (C6) atoms would appear at different chemical shifts due to the differing electronegativity of the heteroatoms. fortunejournals.com For example, protons on carbons alpha to nitrogen in similar saturated heterocycles typically resonate around 2.5-3.0 ppm, while those alpha to sulfur are found slightly further upfield.

Expected ¹³C NMR and DEPT Spectral Data: The ¹³C NMR spectrum would display six distinct signals corresponding to the four carbon atoms of the thiomorpholine ring and the two methyl group carbons. The chemical shifts of the ring carbons are influenced by the attached heteroatoms, with carbons bonded to nitrogen (C2, C6) appearing further downfield than those bonded to sulfur (C3, C5). aip.org A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, aiding in definitive assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Stereoisomer of this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) |

| C2-H | ~2.8 - 3.2 | ~55 - 60 | CH (Positive) |

| C3-H | ~2.6 - 3.0 | ~45 - 50 | CH (Positive) |

| C5-H₂ | ~2.4 - 2.8 | ~28 - 33 | CH₂ (Negative) |

| C6-H₂ | ~2.7 - 3.1 | ~48 - 53 | CH₂ (Negative) |

| N-H | ~1.5 - 2.5 (broad) | - | - |

| C2-CH₃ | ~1.1 - 1.3 | ~15 - 20 | CH₃ (Positive) |

| C3-CH₃ | ~1.0 - 1.2 | ~14 - 19 | CH₃ (Positive) |

Note: These are estimated values. Actual shifts and coupling constants depend on the specific stereoisomer, solvent, and temperature.

Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, typically through two or three bonds. researchgate.net For this compound, COSY would show cross-peaks between the C2-H and its neighboring C3-H, as well as between the protons of the C2-CH₃ group and C2-H. It would also reveal couplings between protons on C5 and C6, and C6 and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). hmdb.ca This technique allows for the unambiguous assignment of each carbon signal by linking it to its already-assigned proton signal from the ¹H NMR spectrum. For example, the proton signal at ~1.1-1.3 ppm would show a cross-peak to the carbon signal at ~15-20 ppm, confirming this pair as a methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include the C2-CH₃ protons correlating to the C2 and C3 carbons, and the N-H proton correlating to the C2 and C6 carbons, thus confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly important for determining the stereochemistry. For instance, in a cis-2,3-dimethylthiomorpholine isomer, a strong NOESY cross-peak would be expected between the protons of the C2-methyl group and the C3-methyl group. In the trans isomer, this correlation would be absent or very weak.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

| COSY | C2-H ↔ C3-H; C5-H₂ ↔ C6-H₂; C2-H ↔ C2-CH₃ | Confirms adjacent proton relationships (connectivity). |

| HSQC | C2-H ↔ C2; C3-H ↔ C3; C5-H₂ ↔ C5; C6-H₂ ↔ C6; C2-CH₃ ↔ C2-CH₃ carbon; C3-CH₃ ↔ C3-CH₃ carbon | Assigns carbon signals based on direct C-H attachments. |

| HMBC | C2-CH₃ (protons) ↔ C2, C3 (carbons); N-H (proton) ↔ C2, C6 (carbons) | Confirms the overall carbon skeleton and ring closure. |

| NOESY | C2-CH₃ (protons) ↔ C3-CH₃ (protons) | Determines relative stereochemistry (cis vs. trans). |

For molecules with complex stereochemistry or dynamic behavior, advanced NMR experiments can provide deeper insights. Variable-temperature (VT) NMR studies can be employed to investigate conformational dynamics, such as the rate of ring inversion in the thiomorpholine chair conformation. rsc.org As the temperature is lowered, the interconversion between conformers may slow down on the NMR timescale, leading to the decoalescence of averaged signals into separate signals for each conformer. This allows for the determination of the energy barriers of these dynamic processes and the relative populations of different conformers (e.g., chair conformers with methyl groups in axial or equatorial positions). cdnsciencepub.comnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. utdallas.eduutoronto.ca These methods are complementary and are particularly useful for identifying the functional groups present in a molecule. While IR spectroscopy measures the absorption of light corresponding to a vibrational transition that causes a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from a change in the molecule's polarizability. utoronto.carenishaw.com

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of N-H, C-H, C-N, and C-S bonds can be readily confirmed. athabascau.camsu.edu

N-H Stretching: A moderate absorption band is expected in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretching: Strong absorptions from the stretching of sp³ C-H bonds in the methyl and methylene groups would appear just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region of the IR spectrum.

C-S Stretching: The C-S bond gives rise to a weak absorption in the 600-800 cm⁻¹ range. This band can sometimes be difficult to identify due to its weakness and position in the complex "fingerprint region." renishaw.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Amine | N-H stretch | 3300 - 3500 | Medium |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Alkane | C-H bend | 1350 - 1470 | Medium |

| Amine | C-N stretch | 1020 - 1250 | Medium |

| Thioether | C-S stretch | 600 - 800 | Weak to Medium |

Like other six-membered heterocycles, thiomorpholine is expected to adopt a chair conformation as its most stable form. The positions of the two methyl groups (axial or equatorial) define different conformers. Vibrational spectroscopy can be a sensitive probe of these conformational isomers, as different spatial arrangements can give rise to distinct vibrational frequencies. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemscene.com It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. chemscene.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy (typically to four or more decimal places). chemscene.com For this compound, with a nominal mass of 131, HRMS can distinguish its molecular formula, C₆H₁₃NS, from other possible formulas that have the same nominal mass.

The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S). This high-precision measurement is critical for confirming the elemental composition, a fundamental step in structural identification. rsc.org

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z |

|---|

This table presents the theoretically calculated exact mass for the protonated form of this compound. This value would be compared against experimental HRMS data for confirmation.

In electron ionization (EI) mass spectrometry, the high-energy electron beam causes the molecule to ionize and subsequently break apart into characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation would be dictated by the presence of the secondary amine and thioether functionalities within the heterocyclic ring. The most common fragmentation pathways for aliphatic amines and sulfides involve alpha-cleavage, where the bond adjacent to the heteroatom breaks, leading to the formation of a stable cation. kpi.ualibretexts.org

Key predicted fragmentation pathways for this compound include:

Alpha-cleavage adjacent to Nitrogen: The cleavage of the C-C bond alpha to the nitrogen atom is a dominant fragmentation pathway for cyclic amines. This would lead to ring-opening and the formation of various stable iminium ions.

Alpha-cleavage adjacent to Sulfur: Similarly, cleavage of the C-S bond or the C-C bond alpha to the sulfur atom would occur.

Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (CH₃•) would be expected, resulting in an [M-15]⁺ ion.

Ring Fragmentation: Cleavage of the thiomorpholine ring itself can produce characteristic fragments. For instance, a retro-Diels-Alder type fragmentation, common in cyclic systems, could occur, leading to the expulsion of a neutral molecule like ethene. scielo.br

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 131 | [C₆H₁₃NS]⁺• | Molecular Ion (M⁺•) |

| 116 | [C₅H₁₀NS]⁺ | Loss of methyl radical (•CH₃) from M⁺• |

| 102 | [C₄H₈NS]⁺ | Loss of ethyl radical (•C₂H₅) from M⁺• |

| 87 | [C₄H₉S]⁺ | Ring cleavage with charge on sulfur fragment |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage and ring opening |

This table outlines the expected major fragments for this compound based on established fragmentation principles for amines and thioethers. The relative abundance of these peaks would help confirm the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. pan.pl The wavelength and intensity of absorption are characteristic of the types of electronic transitions possible within the molecule. ethz.ch

This compound is a saturated compound, meaning it lacks conjugated π-systems or other traditional chromophores that absorb strongly in the near-UV or visible range. google.com Its structure contains nitrogen and sulfur atoms, both of which have non-bonding electrons (lone pairs). Therefore, the primary electronic transitions expected are from these non-bonding orbitals (n) to anti-bonding sigma orbitals (σ*).

n → σ* Transitions: These transitions involve the excitation of a lone-pair electron from the nitrogen or sulfur atom into a σ* anti-bonding orbital. Such transitions are typically of high energy and thus occur at short wavelengths, usually in the far-UV region (< 220 nm). aip.org The absorption bands resulting from n → σ* transitions are generally of low molar absorptivity (ε). A comparative study of tetrahydropyran (B127337) and tetrahydrothiopyran (B43164) (a similar thioether ring) showed that the sulfur-containing compound has absorption bands at shorter wavelengths than its oxygen counterpart, a trend that would apply here. aip.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Electronic Transition | Associated Functional Group |

|---|---|---|

| ~195-210 | n → σ* | Thioether (C-S-C) |

This table summarizes the expected electronic transitions for this compound. The absence of significant absorption above 220 nm is a key characteristic of such saturated heterocyclic structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. wordpress.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. The key structural features that would be elucidated include:

Conformation: The analysis would confirm the expected low-energy chair conformation of the six-membered thiomorpholine ring.

Stereochemistry: It would unambiguously determine the relative stereochemistry of the two methyl groups at the C2 and C3 positions, distinguishing between the cis and trans isomers.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-S, C-N, C-C, C-H) and bond angles would be obtained, providing insight into the molecular geometry.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the solid-state architecture.

Table 4: Key Structural Parameters of this compound Obtainable from X-ray Crystallography

| Structural Parameter | Expected Information |

|---|---|

| Ring Conformation | Confirmation of a chair-like structure. |

| Methyl Group Orientation | Determination of cis or trans relative stereochemistry. |

| C-S Bond Lengths | Typically in the range of 1.80-1.82 Å. |

| C-N Bond Lengths | Typically in the range of 1.46-1.48 Å. |

| C-C Bond Lengths | Typically in the range of 1.52-1.54 Å. |

| Bond Angles | Ring angles (e.g., C-S-C, C-N-C) and substituent angles. |

This table lists the critical structural details that would be precisely determined through a successful single-crystal X-ray diffraction experiment.

Computational Chemistry Investigations of 2,3 Dimethylthiomorpholine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.gov DFT calculations are employed to determine the ground-state electronic energy by using the electron density as the fundamental variable. nih.gov The accuracy of these calculations is highly dependent on the choice of functionals and basis sets, which are selected to best represent the molecular system under investigation. mdpi.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy arrangement of atoms is determined. For 2,3-Dimethylthiomorpholine, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, corresponding to an energy minimum. scispace.com This optimized geometry provides key structural parameters.

Once the geometry is optimized, an electronic structure analysis can be performed. This reveals details about the distribution of electrons within the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Structural Parameters of this compound (cis-diequatorial conformer) from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | 1.82 Å |

| C-N | 1.47 Å | |

| C-C (ring) | 1.54 Å | |

| C-C (methyl) | 1.53 Å | |

| Bond Angle | C-S-C | 98° |

| C-N-C | 112° |

Conformational Landscapes and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, a six-membered heterocyclic ring, the most significant conformations are the chair and boat forms, with the chair typically being more stable. The presence of two methyl groups at the C2 and C3 positions gives rise to several stereoisomers (cis and trans), each with its own set of possible conformations (e.g., diaxial, diequatorial, and equatorial-axial).

Computational methods are used to calculate the relative energies of these different conformers. The most stable conformation, or the global energy minimum, is the one with the lowest energy. libretexts.org For disubstituted cyclohexane-like rings, the conformer that places the bulky substituents in the equatorial position is generally the most stable due to the avoidance of unfavorable 1,3-diaxial steric interactions. libretexts.org Therefore, the diequatorial chair conformation of trans-2,3-Dimethylthiomorpholine is predicted to be the most stable energy minimum.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Isomer | Conformation | Substituent Positions | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|---|

| trans | Chair | Diequatorial | 0 | Most Stable |

| Chair | Diaxial | >15 | Least Stable |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. rug.nl The process involves calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. rug.nl These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While achieving high accuracy can be challenging, the correlation between calculated and experimental shifts is often linear and highly useful for structural assignment. rug.nl For this compound, predictions would distinguish between the chemical shifts of axial and equatorial protons and the different carbon atoms in the ring and methyl groups.

Table 3: Illustrative Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | 1.0 – 1.5 | 15 – 25 |

Vibrational Frequencies: Computational methods can also simulate the infrared (IR) spectrum of a molecule by calculating its harmonic vibrational frequencies. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-N stretching, or ring deformation. nist.gov These predicted frequencies, though often systematically overestimated, can be scaled by an empirical factor to provide a good match with experimental IR and Raman data, facilitating the assignment of spectral bands. nih.gov

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Methyl) | 2950 - 3000 |

| C-H Stretch (Ring) | 2850 - 2930 |

| C-N Stretch | 1100 - 1150 |

Mechanistic Studies through Computational Modeling

Beyond static molecular properties, computational modeling is instrumental in exploring the dynamics of chemical reactions. researcher.liferesearcher.life It allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Computationally locating and characterizing the geometry and energy of the TS is crucial for understanding the reaction mechanism. researchgate.net For a potential reaction involving this compound, such as N-alkylation, computational chemists would model the approach of the electrophile to the nitrogen atom. By mapping the potential energy surface, they can identify the lowest energy path, known as the intrinsic reaction coordinate (IRC), which connects the reactants, the transition state, and the products, thereby elucidating the step-by-step mechanism of the reaction. researchgate.net

Energy Barriers and Reaction Kinetics

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). mdpi.com This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. DFT calculations provide reliable estimates of these energy barriers. mdpi.com By computing the activation energies for different possible reaction pathways, researchers can predict which mechanism is kinetically favored. This information is vital for optimizing reaction conditions to improve product yield and selectivity.

Table 5: Hypothetical Energy Profile for a Reaction of this compound

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Transition State (TS) | +80 (Activation Energy) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions at an atomic level. For this compound, MD simulations can elucidate the flexibility of the thiomorpholine (B91149) ring and the preferred orientations of the two methyl groups.

The dynamic behavior of this compound is largely governed by the conformational flexibility of the six-membered thiomorpholine ring, which is analogous to the well-studied cyclohexane (B81311) ring system. The thiomorpholine ring predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of two methyl groups at the C2 and C3 positions leads to the possibility of several stereoisomers, each with distinct dynamic properties.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A three-dimensional model of the this compound molecule is placed in a simulation box, which is then filled with a suitable solvent, typically water, to mimic physiological conditions.

Force Field Selection: A force field, such as CHARMM or AMBER, is chosen to describe the potential energy of the system as a function of its atomic coordinates. nih.gov These force fields are collections of parameters that define bond lengths, bond angles, dihedral angles, and non-bonded interactions. For heterocyclic compounds, specialized force fields or parameter sets may be employed to accurately model the behavior of the sulfur and nitrogen atoms. unipi.itacs.org

Energy Minimization: The initial system is subjected to energy minimization to relieve any unfavorable steric clashes or geometric distortions.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to ambient conditions. This equilibration phase allows the system to relax to a stable state.

Production Run: Following equilibration, the production MD simulation is performed for a specified duration, during which the trajectories of all atoms are saved at regular intervals.

For trans-2,3-dimethylthiomorpholine, two primary chair conformations are of interest: the diequatorial conformer, where both methyl groups occupy equatorial positions, and the diaxial conformer, where both methyl groups are in axial positions. Due to steric hindrance, it is expected that the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.orglibretexts.org The energy difference between these conformers can be estimated from principles of conformational analysis, where axial substituents experience destabilizing 1,3-diaxial interactions. utexas.edu

For cis-2,3-dimethylthiomorpholine, each chair conformation will have one axial and one equatorial methyl group. The ring can flip between these two conformations, which are energetically equivalent.

The results of MD simulations can be analyzed to provide detailed information on various aspects of the molecule's dynamic behavior:

Conformational Preferences: By analyzing the simulation trajectory, the relative populations of different chair and boat conformations can be determined, providing a quantitative measure of their relative stabilities.

Ring Pucker Parameters: The geometry of the thiomorpholine ring can be characterized by puckering parameters, which describe the degree and type of deviation from a planar structure.

Dihedral Angle Distributions: The distribution of dihedral angles involving the methyl groups and the ring atoms can reveal the preferred rotational orientations (rotamers) of the methyl groups.

Solvent Interactions: The simulations can also provide insights into the interactions between this compound and the surrounding solvent molecules, including the formation of hydrogen bonds involving the nitrogen atom.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM General Force Field (CGenFF) |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|

| Diequatorial | 0 (most stable) | Gauche interaction between methyl groups |

| Diaxial | > 4 | 1,3-diaxial interactions with axial hydrogens |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experimental measurements. For this compound, QSPR models can be developed to predict a range of chemical properties, such as boiling point, solubility, and partition coefficient.

The development of a QSPR model involves several key steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is compiled. For predicting the properties of this compound, this dataset would ideally consist of a series of substituted thiomorpholines.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each molecule in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about the electronic properties of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and to build a mathematical equation that relates these descriptors to the property of interest.

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using various statistical techniques, including internal validation (e.g., cross-validation) and external validation with an independent set of molecules.

For instance, a hypothetical QSPR model for predicting the boiling point of thiomorpholine derivatives could be developed. The boiling point is influenced by factors such as molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding). A QSPR model would aim to capture these relationships quantitatively.

A simplified, illustrative QSPR model for boiling point (BP) might take the form of a multiple linear regression equation:

BP = c₀ + c₁ * MW + c₂ * Pol + c₃ * HD

Where:

MW is the molecular weight.

Pol is a descriptor for polarizability.

HD is a descriptor for hydrogen bonding capacity.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

To apply such a model to this compound, its corresponding molecular descriptors would be calculated and plugged into the equation to obtain a predicted boiling point.

| Descriptor Type | Example Descriptor | Property Influenced |

|---|---|---|

| Topological | Wiener Index | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area | Solubility, Reactivity |

| Quantum-Chemical | Dipole Moment | Polarity, Intermolecular Interactions |

| Constitutional | Molecular Weight | Boiling Point, Density |

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Predicted Boiling Point (°C) - Hypothetical QSPR |

|---|---|---|---|---|

| Thiomorpholine | C₄H₉NS | 103.19 nih.govsigmaaldrich.com | 169 sigmaaldrich.comwikipedia.org | - |

| This compound | C₆H₁₃NS | 131.24 | Not available | ~195-205 |

The predictive accuracy of QSPR models is highly dependent on the quality and diversity of the training data and the appropriateness of the selected descriptors. For a specific compound like this compound, a reliable QSPR prediction would require a model built from a dataset of structurally similar alkylated thiomorpholines.

Non Biological Applications of 2,3 Dimethylthiomorpholine and Its Derivatives

Role in Catalysis and Ligand Design

The application of chiral molecules in catalysis is pivotal for the stereoselective synthesis of complex organic compounds. The inherent chirality of 2,3-dimethylthiomorpholine makes it a promising candidate for development as both a chiral auxiliary and a ligand for transition metal-catalyzed reactions.

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer. The auxiliary is then cleaved to yield the enantiomerically enriched product. The effectiveness of a chiral auxiliary is dependent on its ability to create a sterically and electronically biased environment around the reaction center.

Derivatives of this compound could potentially serve as effective chiral auxiliaries. The rigid, chair-like conformation of the thiomorpholine (B91149) ring, influenced by the methyl substituents at the C-2 and C-3 positions, can provide a well-defined chiral environment. This stereochemical information can be transferred during nucleophilic additions, alkylations, or cycloaddition reactions. For instance, N-acylated derivatives of this compound could be used to control the stereochemistry of enolate alkylation reactions, a fundamental C-C bond-forming reaction in organic synthesis.

| Potential Chiral Auxiliary Application | Substrate | Reaction Type | Expected Outcome |

| N-Propanoyl-2,3-dimethylthiomorpholine | Prochiral aldehyde | Aldol Addition | Diastereoselective formation of β-hydroxy carbonyl compounds |

| N-Crotonyl-2,3-dimethylthiomorpholine | Diene | Diels-Alder Cycloaddition | Enantioselective synthesis of cyclohexene (B86901) derivatives |

| N-Benzyl-2,3-dimethylthiomorpholine | Alkyl halide | α-Alkylation of the corresponding enolate | Stereoselective introduction of an alkyl group |

This table presents hypothetical applications of this compound derivatives as chiral auxiliaries based on the known reactivity of similar heterocyclic compounds.

The nitrogen and sulfur atoms in the this compound scaffold possess lone pairs of electrons that can coordinate with transition metals, making its derivatives potential ligands for catalytic applications. The design of chiral ligands is crucial for enantioselective transition metal catalysis, which is widely used in the pharmaceutical, agrochemical, and fine chemical industries.

Derivatives of this compound could be modified to act as bidentate or monodentate ligands for a variety of transition metals such as palladium, rhodium, and ruthenium. For example, phosphine (B1218219) groups could be introduced at the nitrogen atom to create P,N-ligands, which have shown great success in asymmetric hydrogenation and cross-coupling reactions. The chirality of the this compound backbone would be in close proximity to the metal center, influencing the stereochemical outcome of the catalytic transformation.

| Potential Ligand-Metal Combination | Catalytic Reaction | Potential Application |

| (2,3-Dimethylthiomorpholino)diphenylphosphine-Palladium(II) | Suzuki-Miyaura Cross-Coupling | Synthesis of chiral biaryl compounds |

| Bis(2,3-dimethylthiomorpholino)ethane-Rhodium(I) | Asymmetric Hydrogenation | Enantioselective reduction of prochiral olefins |

| This compound-Ruthenium(II) | Asymmetric Transfer Hydrogenation | Stereoselective synthesis of chiral alcohols |

This table outlines prospective applications of this compound-based ligands in transition metal catalysis, drawing parallels from established ligand systems.

Applications in Materials Science

The unique chemical structure of this compound also suggests its potential as a building block for novel materials with tailored properties. Its incorporation into polymers, dyes, and fluorescent materials could lead to advanced functionalities.

The thiomorpholine ring can be incorporated into polymer backbones or as pendant groups to create materials with specific properties. Research on polymers derived from thiomorpholine and thiomorpholine oxide has indicated their potential as stimuli-responsive materials. These polymers can exhibit changes in their physical properties, such as solubility, in response to external stimuli like temperature and pH.

Polymers synthesized from monomers of this compound could exhibit thermoresponsive behavior. The methyl groups would increase the hydrophobicity of the polymer, potentially leading to a lower critical solution temperature (LCST), which is a key parameter for applications in drug delivery and smart coatings. The presence of the sulfur atom also offers a site for oxidation to the corresponding sulfoxide (B87167) or sulfone, which would dramatically alter the polarity and solubility of the polymer, providing a route to "switchable" materials.

| Polymer Type | Monomer | Potential Property | Potential Application |

| Poly(N-acryloyl-2,3-dimethylthiomorpholine) | N-acryloyl-2,3-dimethylthiomorpholine | Thermoresponsive (LCST) | Smart hydrogels, controlled drug release |

| Poly(this compound oxide) | Oxidized this compound derivative | Enhanced hydrophilicity, pH-responsive | Biocompatible coatings, sensors |

| Copolymers with other vinyl monomers | This compound-containing acrylate | Tunable thermal and solution properties | Advanced functional materials |

This table illustrates the potential of this compound as a monomer for advanced polymeric materials, based on studies of related thiomorpholine-based polymers.

Functional dyes and pigments are valued for their specific properties beyond coloration, such as their response to environmental changes or their electronic characteristics. The incorporation of heterocyclic moieties is a common strategy in the design of such dyes.

A thiomorpholine-substituted malonyl-coumarin dye has been reported to act as a fluorescent probe for the discriminative detection of hydrazine (B178648) and strong acidity. This demonstrates the potential of the thiomorpholine scaffold to be integrated into dye structures to impart specific functionalities. A this compound moiety could be incorporated into various chromophoric systems, such as azo dyes or coumarin (B35378) dyes. The electron-donating nature of the nitrogen atom can influence the electronic properties of the dye, potentially leading to solvatochromism (color change with solvent polarity) or acidochromism (color change with pH).

Optical brightening agents are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, making materials appear whiter and brighter. Many fluorescent compounds and optical brighteners contain heterocyclic rings.

While there is no direct literature on this compound as an optical brightener, its derivatives, particularly N-aryl substituted ones, could exhibit fluorescent properties. The combination of the thiomorpholine ring with an extended π-conjugated system, such as a stilbene (B7821643) or biphenyl (B1667301) group, is a common design principle for fluorescent dyes and optical brighteners. The specific substitution pattern on the thiomorpholine ring, including the methyl groups, could be used to fine-tune the photophysical properties, such as the absorption and emission wavelengths and the quantum yield of fluorescence. The aforementioned thiomorpholine-substituted coumarin dye serves as a proof-of-concept for the development of fluorescent materials based on this heterocyclic core.

Lack of Specific Research Data on this compound as a Corrosion Inhibitor

The available research broadly covers the corrosion inhibition properties of the larger family of thiomorpholine and morpholine (B109124) derivatives. This body of work indicates that the efficacy of these compounds generally stems from the presence of nitrogen and sulfur atoms within the heterocyclic ring. These heteroatoms act as adsorption centers, facilitating the formation of a protective film on the surface of metals, which in turn inhibits the corrosion process. The mechanism of this inhibition is often attributed to the donation of lone pair electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond.

However, the specific influence of the dimethyl substitution at the 2 and 3 positions of the thiomorpholine ring on its corrosion inhibition efficiency has not been detailed in the accessed literature. Quantitative data, such as inhibition efficiency at various concentrations, performance in different corrosive media (e.g., acidic, neutral, or alkaline solutions), and electrochemical data from studies like potentiodynamic polarization or electrochemical impedance spectroscopy, are not available for this compound itself.

Consequently, the creation of data tables and a detailed discussion of research findings, as requested for the section "6.2.4. Corrosion Inhibitors and Protective Coatings," cannot be fulfilled at this time due to the absence of specific scientific studies on this compound for this application.

Advanced Analytical Methodologies for Purity and Quantitative Analysis of 2,3 Dimethylthiomorpholine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For 2,3-Dimethylthiomorpholine, various chromatographic techniques are applicable, each offering distinct advantages for purity profiling and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of non-volatile organic compounds like this compound. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a polar compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. Since the molecule lacks a strong chromophore for UV detection, derivatization is often necessary to enhance its detectability. A common approach involves reacting the secondary amine of the thiomorpholine (B91149) ring with a derivatizing agent that imparts a UV-active or fluorescent tag to the molecule. For instance, a procedure analogous to that used for morpholine (B109124) could involve derivatization with 1-Naphthyl isothiocyanate to produce a stable, detectable derivative ijpsdronline.com. The resulting derivative can then be separated and quantified.

Method development would involve optimizing the stationary phase (e.g., C18 column), the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and detector wavelength to achieve optimal separation from any impurities. A validated HPLC method can provide high-resolution purity profiles and accurately quantify the main compound against reference standards.

Table 1: Example HPLC Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Derivatizing Agent | 1-Naphthyl isothiocyanate |

| Detector | UV/Vis at a specified wavelength |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a hypothetical starting point for method development based on common practices for similar analytes.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its polarity and relatively high boiling point, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative nih.gov. This process is common for analyzing polar compounds like amino acids and other amines acs.org.

The secondary amine group in this compound can be derivatized through silylation or acylation. For example, reacting it with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would produce a silylated derivative with increased volatility acs.org.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a low-polarity Rtx-5MS column) researchgate.netelementallab.co.uk. The separation is based on the compound's boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Thin-Layer Chromatography (TLC) for Rapid Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative assessment of purity and for monitoring the progress of chemical reactions. docbrown.infonih.gov. For this compound, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase.

The separation occurs as the mobile phase ascends the plate via capillary action, and components travel at different rates based on their polarity and affinity for the stationary and mobile phases. After development, the separated spots can be visualized, often using a UV lamp (if the compound or impurities are UV-active) or by staining with a chemical reagent like potassium permanganate (B83412) or iodine vapor, which react with the compound to produce a visible spot. While primarily qualitative, TLC can provide a semi-quantitative estimation of purity by comparing the size and intensity of the main spot to any impurity spots docbrown.info.

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, provide unparalleled analytical capability for both identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. LC-MS is particularly valuable as it may not require derivatization. The this compound can be separated via HPLC and then directly introduced into the MS source (e.g., Electrospray Ionization - ESI), which generates ions from the molecule. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that can confirm the identity of the compound and elucidate the structure of unknown impurities researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile compounds. Following the necessary derivatization of this compound, GC separates the derivative from other volatile components before introduction into the mass spectrometer researchgate.netelementallab.co.uk. The mass spectrometer provides a mass spectrum for each separated peak, which acts as a "chemical fingerprint," allowing for definitive identification by comparison to spectral libraries or through interpretation of fragmentation patterns bldpharm.com. For thiomorpholine synthesis, GC-MS analysis has been performed using a Rtx-5MS column with an injector temperature of 280 °C researchgate.netelementallab.co.uk.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. This powerful technique allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. It is exceptionally useful for the unambiguous structural elucidation of impurities or degradation products without the need for their isolation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of compound purity or concentration without the need for a specific reference standard of the analyte itself. The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal smolecule.com.

In a typical ¹H qNMR experiment for this compound, a precise amount of the sample is weighed and dissolved in a deuterated solvent along with a known amount of a certified internal standard. The standard should be a stable compound with a simple NMR spectrum that has peaks in a region clear of any signals from the analyte. The purity of this compound can then be calculated by comparing the integral of one of its well-resolved proton signals (e.g., one of the methyl groups) to the integral of a known signal from the internal standard. While direct spectral data for this specific compound is limited in public databases, analogous compounds suggest the methyl group protons would appear as singlets between δ 1.0–1.5 ppm and the ring protons as multiplets between δ 2.0–3.5 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Methyl Protons | δ 1.0 – 1.5 (singlet) |

| Ring Protons | δ 2.0 – 3.5 (multiplets) |

| ¹³C NMR | |

| Methyl Carbons | δ 15 – 25 |

| Ring Carbons | δ 30 – 60 |

Source: Based on data for analogous compounds. Actual shifts may vary.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides an essential verification of a compound's empirical formula and is a critical measure of its absolute purity. For this compound (C₆H₁₃NS), the analysis is typically performed using a combustion analyzer.

In this process, a small, accurately weighed sample is combusted at high temperatures (around 1000°C) in a stream of oxygen docbrown.info. The combustion converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂) docbrown.info. These gases are then separated, and their quantities are measured by detectors, such as a thermal conductivity detector. The measured mass percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's stoichiometric purity.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₃NS)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 54.94% |

| Hydrogen | H | 1.008 | 13.104 | 10.00% |

| Nitrogen | N | 14.007 | 14.007 | 10.68% |

| Sulfur | S | 32.06 | 32.06 | 24.44% |

| Total | | | 131.24 | 100.00% |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for Purity)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the purity of crystalline organic compounds like this compound. creative-biolabs.com The method is based on the principle of melting point depression, where the presence of impurities lowers and broadens the melting range of a pure substance. tainstruments.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing a quantitative measure of the energy absorbed or released during thermal transitions. nih.gov

The underlying principle for purity determination by DSC is described by the van't Hoff equation. This equation relates the melting point depression to the mole fraction of the impurity. For a substance to be suitable for DSC purity analysis, it must be a crystalline material, and the impurities must be soluble in the molten state of the substance but insoluble in the solid state. creative-biolabs.comnetzsch.com Furthermore, the compound should not decompose during melting. nih.gov

The analysis involves heating a small sample (typically 1-3 mg) at a slow, constant rate (e.g., 0.5-2 K/min) through its melting transition. netzsch.com The resulting DSC curve, or thermogram, shows an endothermic peak representing the melting process. For a pure compound, the melting peak is sharp, whereas for an impure sample, the peak is broader and shifted to a lower temperature. tainstruments.com By analyzing the shape of the melting peak, the purity of the sample can be calculated in mole percent. The ASTM E928 standard provides detailed procedures for this method. netzsch.com

The data obtained from the DSC scan is used to plot the sample temperature (T) versus the reciprocal of the fraction melted (1/F). The resulting van't Hoff plot is ideally a straight line. The slope of this line is directly proportional to the mole fraction of impurities. The melting point of the pure compound can also be extrapolated from this plot. netzsch.com

Table 1: Illustrative DSC Purity Analysis Data for a this compound Sample This table presents hypothetical data to demonstrate the output of a typical DSC purity analysis.

| Parameter | Value | Unit |

| Sample Mass | 2.15 | mg |

| Heating Rate | 1.0 | K/min |

| Onset of Melting | 78.2 | °C |

| Peak Melting Temperature | 79.5 | °C |

| Enthalpy of Fusion (ΔH) | 25.4 | kJ/mol |

| Calculated Purity | 99.85 | mol % |

| Impurity Content | 0.15 | mol % |

This non-destructive and relatively fast method provides an absolute value for purity and does not require a reference standard of the same material, making it a valuable tool in the certification of reference standards and quality control of this compound. nih.goveuropeanpharmaceuticalreview.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, is a widely used analytical technique for the quantitative determination of compounds in solution. ewadirect.com This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com Due to its simplicity, speed, and cost-effectiveness, it is a suitable method for quantifying this compound, provided the molecule possesses a suitable chromophore that absorbs light in the UV-Vis region. zenodo.org

The quantitative determination of this compound using spectrophotometry typically involves the following steps:

Solvent Selection and Wavelength of Maximum Absorbance (λmax) Determination: A suitable solvent is chosen in which the compound is soluble and which is transparent in the wavelength range of interest. The absorption spectrum of a dilute solution of this compound is then recorded to identify the λmax, the wavelength at which the compound exhibits maximum absorbance. Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.